Cas no 2566-44-1 (2-cyclopropylethan-1-ol)

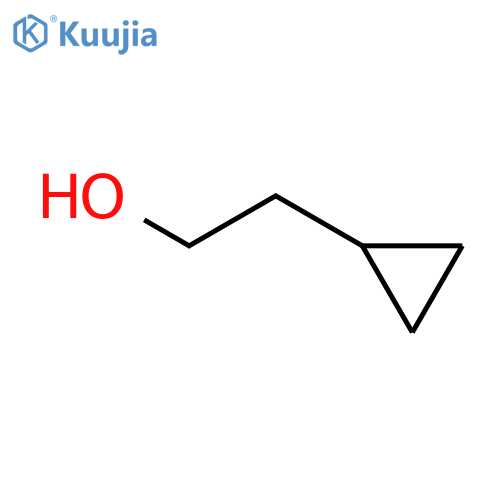

2-cyclopropylethan-1-ol structure

商品名:2-cyclopropylethan-1-ol

2-cyclopropylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-Cyclopropylethanol

- Cyclopropaneethanol~(2-Hydroxyethyl)cyclopropane

- Cyclopropane, (2-bromoethyl)-

- Cyclopropaneethanol

- 2-Cyclopropyl-aethanol

- 2-Cyclopropylethan-1-Ol

- 2-cyclopropyl-ethanol

- 2-Cyclopropylethyl alcohol

- cyclopropylethanol

- (2-Hydroxyethyl)cyclopropane

- LUNMJRJMSXZSLC-UHFFFAOYSA-N

- NSC250975

- 2-cyclopropyl ethanol

- 2-cyclopropane ethanol

- cyclopropylmethyl carbinol

- 2-Cyclopropylethanol, AldrichCPR

- 8510AD

- PB24555

- CM1349

- AMY3915

- A817963

- AKOS009158390

- MFCD00040762

- FT-0600510

- GS-6412

- NSC 250975

- EN300-73771

- 1-Cyclopropyl ethanol

- NSC-250975

- DTXSID50180361

- PENTAERYTHRITOLTETRABENZOATE

- Z826525694

- 2566-44-1

- SY041938

- UNII-C66TB83XKK

- CS-W016679

- C66TB83XKK

- DB-008194

- Cyclopropaneethanol;(2-Hydroxyethyl)cyclopropane; NSC 250975

- Cyclopropaneethanol;

- 680-717-9

- 2-cyclopropylethan-1-ol

-

- MDL: MFCD00040762

- インチ: 1S/C5H10O/c6-4-3-5-1-2-5/h5-6H,1-4H2

- InChIKey: LUNMJRJMSXZSLC-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C([H])([H])C1([H])C([H])([H])C1([H])[H]

- BRN: 2036028

計算された属性

- せいみつぶんしりょう: 86.07320

- どういたいしつりょう: 86.073

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 39.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 20.2

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 0.975 g/cm3

- ふってん: 137-138℃ at 760 mmHg

- フラッシュポイント: 47°C

- 屈折率: 1.4355

- すいようせい: Miscible with water.

- PSA: 20.23000

- LogP: 0.77880

- ようかいせい: 使用できません

2-cyclopropylethan-1-ol セキュリティ情報

- 危険物輸送番号:UN 1987

- 危険カテゴリコード: 10-36-22

- セキュリティの説明: S23-S24/25

-

危険物標識:

- セキュリティ用語:S23;S24/25

- 包装グループ:III

- 包装カテゴリ:III

- リスク用語:R10

- 包装等級:III

- 危険レベル:3

2-cyclopropylethan-1-ol 税関データ

- 税関コード:2906199090

- 税関データ:

中国税関コード:

2906199090概要:

290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2-cyclopropylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C989380-10g |

2-Cyclopropylethanol |

2566-44-1 | 10g |

$ 644.00 | 2023-09-08 | ||

| abcr | AB134439-1 g |

2-Cyclopropylethanol, 96%; . |

2566-44-1 | 96% | 1g |

€116.60 | 2023-05-10 | |

| TRC | C989380-25000mg |

2-Cyclopropylethanol |

2566-44-1 | 25g |

$1453.00 | 2023-05-18 | ||

| Enamine | EN300-73771-2.5g |

2-cyclopropylethan-1-ol |

2566-44-1 | 95% | 2.5g |

$88.0 | 2023-05-03 | |

| Enamine | EN300-73771-100.0g |

2-cyclopropylethan-1-ol |

2566-44-1 | 95% | 100g |

$1639.0 | 2023-05-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C31400-1g |

2-Cyclopropylethanol |

2566-44-1 | 95% | 1g |

¥166.0 | 2023-09-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011004-250G |

2-cyclopropylethan-1-ol |

2566-44-1 | 97% | 250g |

¥ 21,120.00 | 2023-04-04 | |

| Chemenu | CM101781-250g |

2-cyclopropylethan-1-ol |

2566-44-1 | 95%+ | 250g |

$2942 | 2022-09-01 | |

| Fluorochem | 067782-1g |

2-Cyclopropylethanol |

2566-44-1 | 97% | 1g |

£55.00 | 2022-03-01 | |

| TRC | C989380-25g |

2-Cyclopropylethanol |

2566-44-1 | 25g |

$ 1190.00 | 2022-06-06 |

2-cyclopropylethan-1-ol サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:2566-44-1)2-cyclopropylethan-1-ol

注文番号:A817963

在庫ステータス:in Stock/in Stock

はかる:10g/25g

清らかである:99%/99%

最終更新された価格情報:Monday, 2 September 2024 16:08

価格 ($):189.0/386.0

2-cyclopropylethan-1-ol 関連文献

-

1. Photochemical transformations. Part XXXII. Photolysis of thiobenzoic acid O-esters. Part III. Photolysis of O-phenethyl thiobenzoates and other thiobenzoatesDerek H. R. Barton,Michael Bolton,Philip D. Magnus,Keshav G. Marathe,Gerald A. Poulton,Peter J. West J. Chem. Soc. Perkin Trans. 1 1973 1574

-

Mu-Jia Luo,Haixin Ding,Ruchun Yang,Qiang Xiao Green Chem. 2022 24 9373

-

Yanjiao Xiong,Xiaoyi Zhang,Hong-Mei Guo,Xuesong Wu Org. Chem. Front. 2022 9 3532

2566-44-1 (2-cyclopropylethan-1-ol) 関連製品

- 68526-85-2(8-Methylnonan-1-ol)

- 36311-34-9(Isohexadecanol)

- 27458-93-1(Isostearylalcohol)

- 27458-94-2(Isononyl alcohol)

- 106-21-8(3,7-dimethyl-1-octanol)

- 1653-40-3(6-Methylheptanol (90%))

- 68526-86-3(Alcohols, C11-14-iso-, C13-rich)

- 4457-71-0(3-Methyl-1,5-pentanediol)

- 626-89-1(4-Methyl-1-pentanol)

- 25339-17-7(isodecyl alcohol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2566-44-1)2-环丙基乙醇

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:2566-44-1)2-CYCLOPROPYLETHANOL

清らかである:99%

はかる:200KG

価格 ($):問い合わせ